Myristoyl-glycyl-seryl-seryl-lysine

Description

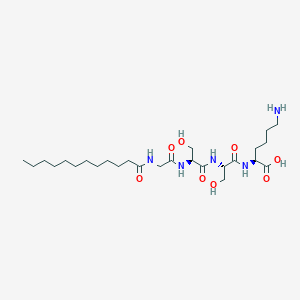

Myristoyl-glycyl-seryl-seryl-lysine is a synthetic peptide featuring a myristoyl (C14:0 fatty acid) group covalently linked to a tetrapeptide sequence (Gly-Ser-Ser-Lys). This compound is hypothesized to play roles in cellular signaling, drug delivery, or antimicrobial activity, though specific applications require further validation .

Properties

CAS No. |

130170-10-4 |

|---|---|

Molecular Formula |

C12H8F16O2 |

Molecular Weight |

559.7 g/mol |

IUPAC Name |

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-(dodecanoylamino)acetyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C26H49N5O8/c1-2-3-4-5-6-7-8-9-10-14-22(34)28-16-23(35)29-20(17-32)24(36)31-21(18-33)25(37)30-19(26(38)39)13-11-12-15-27/h19-21,32-33H,2-18,27H2,1H3,(H,28,34)(H,29,35)(H,30,37)(H,31,36)(H,38,39)/t19-,20-,21-/m0/s1 |

InChI Key |

UFIOOULPNRLKQF-ACRUOGEOSA-N |

SMILES |

CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |

Isomeric SMILES |

CCCCCCCCCCCC(=O)NCC(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

CCCCCCCCCCCC(=O)NCC(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)O |

sequence |

GSSK |

Synonyms |

myristoyl-Gly-Ser-Ser-Lys myristoyl-glycyl-seryl-seryl-lysine |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Myristoylated Derivatives

Myristoyl Choline Chloride (CAS 4277-89-8)

- Structure : Myristoyl group attached to choline (quaternary ammonium base).

- Comparison: Unlike the peptide backbone of Myristoyl-glycyl-seryl-seryl-lysine, this compound is a lipid-quaternary ammonium hybrid. The choline group enhances water solubility, while the myristoyl tail aids membrane integration.

Methyl Myristelaidate (CAS 72025-18-4)

- Structure : Trans-isomer of myristic acid methyl ester.

- Comparison : A simple ester lacking peptide or charged groups. It serves as a lipid model for studying membrane fluidity or as a cosmetic ingredient. The absence of a peptide backbone limits its biological interactivity compared to this compound .

Lysine-Containing Peptides

L-Lysine, L-methionyl-L-serylglycylglycyl-L-lysyl-L-serylglycylglycyl (CAS 627863-67-6)

- Structure : Complex peptide with methionine, serine, glycine, and lysine residues.

- Comparison : Shares lysine and serine residues but lacks a myristoyl group. The glycine-rich sequence may enhance flexibility, while methionine introduces sulfur-based reactivity. Functional differences likely arise from the absence of lipid anchoring .

Trilisine (LYSYLLYSYLLYSINE, CAS 13184-14-0)

- Structure : Polylysine (Lys-Lys-Lys) with three lysine units.

- Comparison: Highly cationic due to multiple ε-amino groups, enabling DNA binding or antimicrobial activity.

Physicochemical and Bioactive Properties

Table 1: Key Properties of Compared Compounds

| Compound | Molecular Formula | Key Functional Groups | Lipophilicity (LogP)* | Key Applications |

|---|---|---|---|---|

| This compound | C₂₃H₄₄N₆O₈ | Myristoyl, Ser, Lys | ~3.5 (estimated) | Drug delivery, signaling |

| Myristoyl Choline Chloride | C₁₉H₄₀ClNO₂ | Myristoyl, Quaternary amine | ~4.2 | Surfactants, liposomes |

| Methyl Myristelaidate | C₁₅H₂₈O₂ | Myristoyl ester | ~6.0 | Lipid modeling, cosmetics |

| Trilisine | C₁₈H₃₈N₆O₄ | Polylysine | ~-2.0 | Antimicrobial, gene delivery |

*LogP values estimated via computational tools.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.